N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide
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Overview
Description
N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide is a compound belonging to the class of naphthofuran carboxamides. This compound is characterized by the presence of a naphthofuran core, which is a fused ring system containing both naphthalene and furan rings. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide typically involves several steps. One common synthetic route includes the preparation of the naphthofuran core followed by the introduction of the carboxamide group. The general synthetic route involves the following steps:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through amide bond formation reactions using appropriate amine and carboxylic acid derivatives.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the naphthofuran core are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been studied as an antagonist of melanin concentrating hormone receptor 1 (MCH-R1), which plays a role in regulating feeding and energy homeostasis .
Comparison with Similar Compounds
N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide can be compared with other similar compounds, such as:
Naphtho[1,2-b]furan-2-carboxamide Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties.
Furan Derivatives: Compounds containing the furan ring system exhibit diverse biological activities and are used in various applications, including as antimicrobial agents and pharmaceuticals
The uniqueness of this compound lies in its specific structural features and the combination of the naphthofuran core with the methoxyethyl and carboxamide groups, which contribute to its distinct biological and chemical properties .
Properties
IUPAC Name |
N-(2-methoxyethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-9-8-17-16(18)15-10-13-12-5-3-2-4-11(12)6-7-14(13)20-15/h2-7,15H,8-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJUALUUASMWGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818829 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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